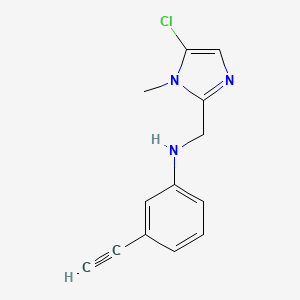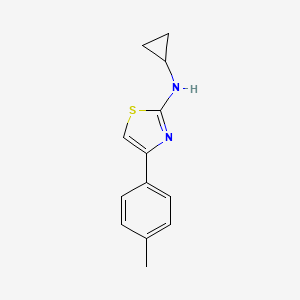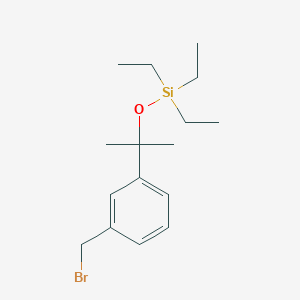
n-((5-Chloro-1-methyl-1h-imidazol-2-yl)methyl)-3-ethynylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline is a chemical compound with a complex structure that includes an imidazole ring, a chloro substituent, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution of the chloro group can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The ethynyl group can participate in covalent bonding with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-N-methylnorleucinamide hydrochloride
- (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethanol
Uniqueness
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H12ClN3 |
|---|---|
Molecular Weight |
245.71 g/mol |
IUPAC Name |
N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-ethynylaniline |
InChI |
InChI=1S/C13H12ClN3/c1-3-10-5-4-6-11(7-10)15-9-13-16-8-12(14)17(13)2/h1,4-8,15H,9H2,2H3 |
InChI Key |
AJHXFLPTHQBNFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CNC2=CC=CC(=C2)C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)




![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
